
methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a synthetic organic compound that belongs to the class of quinoline derivatives
作用机制
Target of Action
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate is a derivative of the bioactive natural scaffold 3,4-dihydroisoquinolin-1(2H)-one Similar compounds have shown antioomycete activity against the phytopathogen pythium recalcitrans .
Mode of Action
Biochemical Pathways
The disruption of biological membrane systems suggests that it may interfere with the normal functioning of the cell membrane, affecting processes such as nutrient uptake, waste excretion, and cellular communication .
Result of Action
recalcitrans , which could lead to cell death.
准备方法
The synthesis of methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate typically involves the reaction of 3,4-dihydroquinoline with a suitable ester derivative. One common method is the Castagnoli–Cushman reaction, which involves the condensation of an imine with a cyclic anhydride to form the desired product . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
化学反应分析
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield 3,4-dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different quinoline derivatives depending on the nucleophile used.
科学研究应用
相似化合物的比较
Methyl 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoate can be compared with other quinoline derivatives such as:
3,4-Dihydroquinolin-2-one: This compound has similar biological activities but differs in its chemical structure and reactivity.
8-Hydroxy-3,4-dihydroquinolin-2-one: Known for its antimicrobial properties, this compound has an additional hydroxyl group that enhances its solubility and reactivity.
8-Methoxy-3,4-dihydroquinolin-2-one: This derivative has a methoxy group that influences its pharmacokinetic properties and biological activity.
This compound stands out due to its unique ester group, which allows for further chemical modifications and enhances its versatility in various applications.
属性
IUPAC Name |
methyl 4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-18-14(17)9-8-13(16)15-10-4-6-11-5-2-3-7-12(11)15/h2-3,5,7H,4,6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADWOLRIQHJINT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-([2,2'-bifuran]-5-ylmethyl)acetamide](/img/structure/B2630199.png)
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile](/img/structure/B2630203.png)
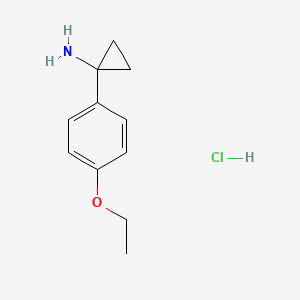
![N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2630205.png)
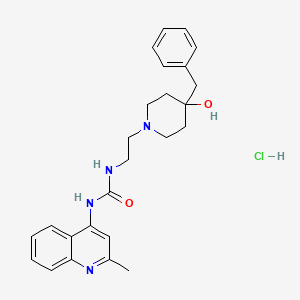
![5-bromo-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2630208.png)
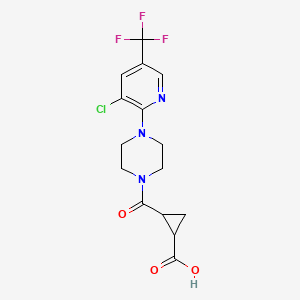
![3-benzyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2630211.png)
![N-(3-methylisothiazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2630213.png)
![5-[(2-chlorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2630215.png)
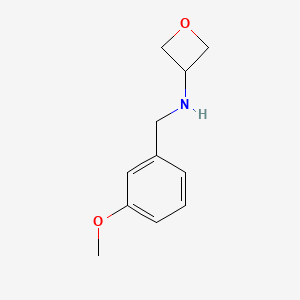
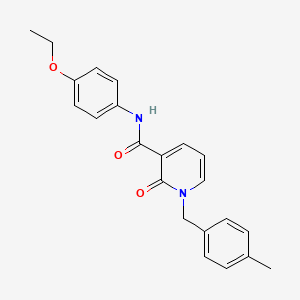
![N-cycloheptyl-1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2630220.png)
![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-phenoxyacetamide](/img/structure/B2630221.png)
